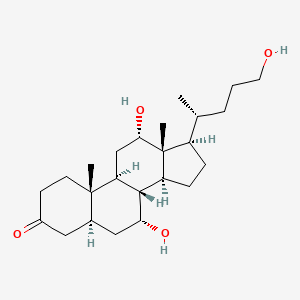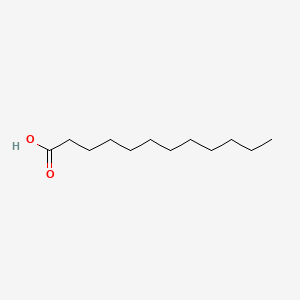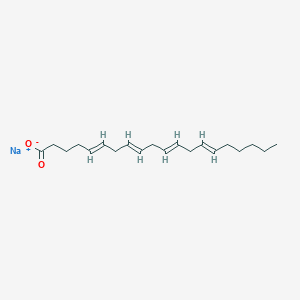
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 . This compound is known for its antioxidant properties and its ability to inhibit the formation of fatty streak lesions . It is also referred to as N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-L-alanine, methyl ester .
準備方法
The synthesis of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide involves several steps. One common method includes the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
科学的研究の応用
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide has several scientific research applications:
作用機序
The mechanism by which 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide exerts its effects involves its antioxidant activity. It inhibits the copper-mediated oxidation of low-density lipoprotein (LDL) by about 75% at a concentration of 2 µM . This antioxidant activity helps in reducing oxidative stress and preventing the formation of atherosclerotic lesions. The compound does not significantly inhibit ACAT-1 or ACAT-2 activity, which are enzymes involved in cholesterol metabolism .
類似化合物との比較
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide can be compared with other similar compounds such as:
Cinnamic acid derivatives: These compounds also exhibit antioxidant properties but may differ in their specific activities and applications.
L-alanine derivatives: These compounds are used in various biochemical applications, but their antioxidant properties may not be as pronounced as those of this compound.
The uniqueness of this compound lies in its dual functionality as both an antioxidant and an inhibitor of fatty streak lesion formation, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
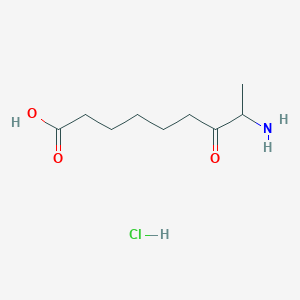

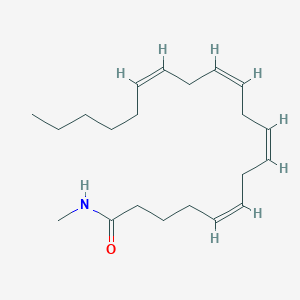
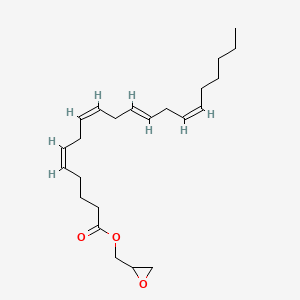

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
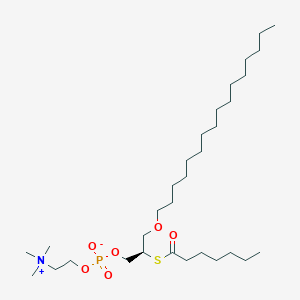
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
